molecular formula C18H17N3O3 B5600715 N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide

Cat. No. B5600715
M. Wt: 323.3 g/mol
InChI Key: SGXOWWYCZXRLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide, also known as DMIMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMIMB belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and survival of cancer cells, viruses, and bacteria. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in many cancer cells. This compound has also been found to inhibit the activity of protease enzymes involved in the replication of viruses such as HIV and HCV.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses and bacteria. In addition, this compound has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good stability under normal laboratory conditions. This compound has also been shown to have low toxicity in various in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound has not yet been extensively studied in animal models, which limits its potential for clinical applications.

Future Directions

Despite the promising results obtained so far, there is still much to be explored in the field of N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide research. Some future directions for this compound research include:
1. Further investigation of the mechanism of action of this compound, particularly in relation to its anticancer, antiviral, and antibacterial activities.
2. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
3. Development of new synthetic routes for this compound that can improve its yield and purity.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its potential for clinical applications.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a synthetic compound with potential therapeutic applications in the fields of oncology, virology, and microbiology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential as a therapeutic agent and to develop new drugs based on its structure.

Synthesis Methods

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide can be synthesized by the condensation reaction between 1,5-dimethyl-2-oxoindoline and 4-methoxybenzohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound in good purity and yield. The chemical structure of this compound has been confirmed by various spectroscopic techniques such as NMR, IR, and MS.

Scientific Research Applications

N'-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies as an anticancer, antiviral, and antibacterial agent. This compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and HCV. This compound has exhibited antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

N-(2-hydroxy-1,5-dimethylindol-3-yl)imino-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-4-9-15-14(10-11)16(18(23)21(15)2)19-20-17(22)12-5-7-13(24-3)8-6-12/h4-10,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXOWWYCZXRLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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